BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Scientific Chronicle of ACTH
(1-17): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acth (1-17) tfa

Cat. No.: B15619334

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (1-17), a 17-amino acid peptide fragment of the full-
length 39-amino acid ACTH, has emerged from the shadow of its precursor to become a
subject of significant scientific interest. Initially considered an intermediate in the biosynthesis
of a-melanocyte-stimulating hormone (a-MSH), ACTH (1-17) is now recognized as a potent
bioactive peptide in its own right, with distinct signaling properties and physiological effects.
This technical guide provides an in-depth exploration of the discovery, history, and key
experimental findings related to ACTH (1-17), offering a comprehensive resource for
researchers in endocrinology, dermatology, and drug development.

Discovery and Historical Perspective
The journey to understanding ACTH (1-17) is intrinsically linked to the broader history of
research into the pro-opiomelanocortin (POMC) gene and its peptide products.

Early Milestones in ACTH Research:

e 1933: The discovery of ACTH is credited to the collective work of Evelyn M. Anderson,
James Bertram Collip, and David Landsborough Thomson, who identified its function in the
body[1].
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e 1950s-1960s: The primary structure of full-length ACTH (1-39) was elucidated, and the first
synthetic, biologically active forms were created[1][2]. This era of peptide chemistry laid the
groundwork for the synthesis and study of various ACTH fragments.

o Late 1970s: The concept of a large precursor protein, pro-opiomelanocortin (POMC), from
which ACTH and other related peptides are derived, was established[3][4].

The Emergence of ACTH (1-17):

The identification of ACTH (1-17) as a distinct peptide entity arose from studies on the
enzymatic processing of ACTH. It was discovered that in tissues like the hypothalamus and the
intermediate lobe of the pituitary, the enzyme prohormone convertase 2 (PC2) cleaves ACTH
(1-39) into two smaller fragments: ACTH (1-17) and corticotropin-like intermediate peptide
(CLIP; ACTH (18-39))[3][4]. This finding shifted the perception of ACTH (1-17) from a mere
synthetic fragment to a naturally occurring peptide with potential physiological relevance.
Subsequent research focused on characterizing its unique biological activities, particularly its
potent interaction with the melanocortin 1 receptor (MC1R)[5].

Physicochemical Properties
e Amino Acid Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-
Arg

¢ Molecular Formula: CosH145N29023S

e Molecular Weight: Approximately 2093.4 g/mol [6]

Quantitative Bioactivity Data

ACTH (1-17) exhibits a distinct profile of activity at the five known melanocortin receptors
(MC1R-MC5R). It is a particularly potent agonist at the MC1R, even more so than a-MSH in
some functional assays. Its activity at the MC2R, the classical ACTH receptor, is significantly
lower than that of full-length ACTH.
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Binding Affinity (Ki, Functional Potency

Ligand Receptor

nM) (EC50, nM)
ACTH (1-17) hMC1R 0.21 + 0.03[5]
hMC2R - 5.5+ 1.0[7]
hMC3R
hMC4R
hMC5R
a-MSH hMC1R 0.13 + 0.005[5]
hMC2R No significant binding
hMC3R
hMC4R Binds with high affinity
hMC5R Binds with high affinity
ACTH (1-39) hMC1R
hMC2R - 3.2 £0.5[7]
hMC3R
hMC4R Binds with high affinity
hMC5R

hMC1R, hMC2R, etc. refer to the human melanocortin receptors. Data is presented as mean *
standard error where available. A hyphen (-) indicates that specific data was not found in the
reviewed literature.

Experimental Protocols

Peptide Synthesis and Purification

Synthetic ACTH (1-17) is typically produced by solid-phase peptide synthesis (SPPS), a well-
established method for generating peptides of this length.
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Methodology:

e Resin and Amino Acid Preparation: A suitable solid support resin (e.g., Rink amide resin for a
C-terminal amide or a Wang resin for a C-terminal carboxylic acid) is chosen. Fmoc-
protected amino acids are used as the building blocks.

e Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus
to the N-terminus. Each cycle involves:

o Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid of the
growing peptide chain using a solution of piperidine in a suitable solvent (e.g., 20%
piperidine in DMF).

o Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected amino
acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base
(e.g., DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of
the peptide chain.

o Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove
excess reagents and byproducts.

o Cleavage and Deprotection: Once the full 17-amino acid sequence is assembled, the peptide
is cleaved from the resin, and the side-chain protecting groups are removed simultaneously
using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers
like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT)).

 Purification: The crude peptide is precipitated in cold diethyl ether, collected by
centrifugation, and dried. Purification is achieved by reverse-phase high-performance liquid
chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing
0.1% TFA.

o Characterization: The purity and identity of the final peptide are confirmed by analytical RP-
HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Receptor Binding Assay
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This protocol describes a competitive radioligand binding assay to determine the affinity of
ACTH (1-17) for the MC1 receptor.

Methodology:
e Membrane Preparation:
o Culture HEK293 cells stably expressing the human MC1R.

o Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCI, pH 7.4,
containing protease inhibitors).

o Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
o Centrifuge the supernatant at high speed to pellet the membranes.

o Resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CacClz,
1 mM MgClz, 0.2% BSA, pH 7.0) and determine the protein concentration.

e Binding Reaction:

o In a 96-well plate, add the following in order:

Binding buffer.

Unlabeled competitor peptide (ACTH (1-17) at various concentrations).

Radioligand (e.g., [**°I]-NDP-a-MSH at a final concentration close to its Kd).

Cell membrane preparation.
o Incubate the plate at room temperature for 60-90 minutes with gentle agitation[1][8].
» Separation of Bound and Free Ligand:

o Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-
soaked in a wash buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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» Detection and Analysis:

(¢]

Dry the filter plate and add a scintillation cocktail to each well.
Measure the radioactivity in each well using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of an unlabeled
ligand (e.g., 1 uM NDP-a-MSH).

Specific binding is calculated by subtracting non-specific binding from total binding.

The ICso value is determined by non-linear regression analysis of the competition binding
data, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency of ACTH (1-17) in

stimulating cyclic AMP (cCAMP) production, a key second messenger in melanocortin receptor

signaling. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is described here.

Methodology:

o Cell Culture: Seed HEK293 cells stably expressing the MC1R into a 96-well plate and culture

overnight.

e Assay Procedure:

Remove the culture medium and replace it with a stimulation buffer containing a
phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Add ACTH (1-17) at various concentrations to the wells.
Incubate the plate at room temperature for 30-60 minutes[9][10][11].

Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and an anti-
cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).
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o Incubate for 60 minutes at room temperature to allow for the competitive binding reaction
to reach equilibrium[9][10][11].

o Detection and Analysis:

o Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence
emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

o The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of CAMP
produced by the cells.

o Generate a standard curve using known concentrations of CAMP.
o Calculate the concentration of CAMP in each sample from the standard curve.

o Determine the ECso value by plotting the cAMP concentration against the log of the ACTH
(1-17) concentration and fitting the data to a sigmoidal dose-response curve.

Steroidogenesis Assay

This protocol describes an in vitro assay using the H295R human adrenocortical carcinoma cell
line to assess the steroidogenic activity of ACTH (1-17).

Methodology:
e Cell Culture:

o Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and
growth factors) in a 24-well plate until they reach approximately 80% confluency.

o Prior to the experiment, replace the growth medium with a serum-free medium and
incubate overnight.

¢ Stimulation:

o Treat the cells with various concentrations of ACTH (1-17) or other test compounds (e.qg.,
full-length ACTH as a positive control).
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o Incubate for 24-48 hours[3][12][13].

o Sample Collection and Preparation:

[e]

Collect the cell culture supernatant.

o

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

[¢]

Centrifuge to pellet the precipitated proteins.

o

The supernatant can be directly analyzed or further purified by solid-phase extraction
(SPE) for cleaner samples[12][13][14].

e Quantification of Steroids by LC-MS/MS:

o Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-
MS/MS) system.

o Separate the steroids (e.g., cortisol, corticosterone) on a reverse-phase column (e.g.,
C18) using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile
with 0.1% formic acid).

o Detect and quantify the target steroids using tandem mass spectrometry in multiple
reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions
for each steroid and an internal standard.

o Data Analysis:
o Construct a calibration curve using known concentrations of the target steroids.

o Quantify the concentration of steroids in the cell culture samples by comparing their peak
areas to the calibration curve.

o Normalize the steroid production to the total protein content of the cells in each well.

Signaling Pathways
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ACTH (1-17) primarily exerts its effects through the melanocortin 1 receptor (MC1R), a G
protein-coupled receptor (GPCR). The binding of ACTH (1-17) to MC1R initiates a cascade of
intracellular signaling events.

The Canonical Gs-cAMP Pathway

The primary and best-characterized signaling pathway for MC1R is the Gs-adenylyl cyclase-
CAMP pathway.
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Canonical Gs-cAMP signaling pathway of ACTH (1-17) at the MC1R.
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Upon binding of ACTH (1-17), MC1R activates the heterotrimeric Gs protein. The activated Gas
subunit stimulates adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in
intracellular cCAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various
downstream targets, including the transcription factor CREB (CAMP response element-binding
protein), leading to changes in gene expression and ultimately, the cellular response[15][16]
[17].

The Gg/11-PLC-IP3/DAG Pathway

In addition to the canonical Gs pathway, evidence suggests that ACTH (1-17) can also activate
the Gg/11-phospholipase C (PLC) pathway.

© 2025 BenchChem. All rights reserved. 11/17 Tech Support


https://en.wikipedia.org/wiki/Melanocortin_1_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC10418475/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2016.00095/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

ACTH (1-17)

Binds

Phospholipase C (PLC)

Cleaves to\Cleaves to

Binds to receptor on

Endoplasmic Reticulum

/Activates

Activates

Protein Kinase C-f3 (PKC-B)

Phosphorylates
Substrates

Cellular Response

(e.g., Tyrosinase phosphorylation)

Click to download full resolution via product page

Gqg/11-PLC-IP3/DAG signaling pathway of ACTH (1-17) at the MC1R.
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This pathway involves the activation of Gg/11, which in turn stimulates PLC. PLC hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG). IPs binds to its receptors on the endoplasmic
reticulum, leading to the release of intracellular calcium (Ca?*). DAG, along with the increased
Ca?* levels, activates Protein Kinase C-f3 (PKC-), which then phosphorylates downstream
targets, such as tyrosinase in melanocytes, contributing to melanogenesis[9].

The p38 MAPK Pathway

ACTH has also been shown to activate the p38 mitogen-activated protein kinase (MAPK)
pathway, which is involved in cellular stress responses and inflammation.
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p38 MAPK signaling pathway activated by ACTH (1-17).

The precise mechanism linking MC1R activation by ACTH (1-17) to the p38 MAPK cascade is
still under investigation but is thought to be initiated by upstream kinase cascades, such as
MKKS3 and MKK®6, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK
then phosphorylates a variety of downstream substrates, including other kinases and
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transcription factors, thereby regulating cellular processes like inflammation and apoptosis[18]
[19][20][21][22][23].

Conclusion

ACTH (1-17) has evolved from being considered a simple intermediate in POMC processing to
a recognized bioactive peptide with a distinct pharmacological profile. Its high potency at the
MC1R and its ability to activate multiple signaling pathways underscore its potential importance
in skin physiology, inflammation, and other biological processes. The detailed experimental
protocols and compiled data in this guide provide a solid foundation for researchers to further
investigate the therapeutic potential and physiological roles of this intriguing peptide. As our
understanding of the melanocortin system continues to expand, so too will the significance of
ACTH (1-17) in both basic and applied science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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